



# Application Notes and Protocols for Pharmacodynamic Markers of INCB059872 Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB059872 |           |
| Cat. No.:            | B10855417  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key pharmacodynamic (PD) markers for assessing the biological activity of **INCB059872**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The protocols outlined below offer standardized methods for the consistent and reproducible measurement of these markers in preclinical and clinical research settings.

# Introduction to INCB059872 and its Mechanism of Action

INCB059872 is an investigational, orally bioavailable small molecule that irreversibly inhibits LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme.[1][2] LSD1 plays a critical role in oncogenesis by demethylating mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9. This enzymatic activity leads to the repression of tumor suppressor genes and a block in cellular differentiation, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML) and in Small Cell Lung Cancer (SCLC).

By inhibiting LSD1, **INCB059872** promotes the re-expression of silenced genes, leading to the induction of cellular differentiation and a reduction in tumor cell proliferation.[1][2] Monitoring the modulation of specific biomarkers is crucial for understanding the dose-dependent activity of **INCB059872** and for establishing a therapeutic window.



# **Key Pharmacodynamic Markers for INCB059872 Activity**

Several key pharmacodynamic markers have been identified to assess the biological activity of **INCB059872** in different cancer models. These markers reflect the downstream consequences of LSD1 inhibition and can be measured in various biological matrices.

## **Induction of Myeloid Differentiation Markers in AML**

In AML, **INCB059872** has been shown to induce myeloid differentiation.[1][2] This is characterized by the increased cell surface expression of specific markers.

- CD11b (Integrin alpha M, ITGAM): A marker of myeloid lineage differentiation.
- CD86 (B7-2): A costimulatory molecule expressed on antigen-presenting cells, also induced during myeloid differentiation.

### **Upregulation of Target Gene Expression**

Inhibition of LSD1 by **INCB059872** leads to the transcriptional activation of genes involved in differentiation and tumor suppression.

- GFI1 (Growth Factor Independence 1) and GFI1B (Growth Factor Independence 1B): Key transcriptional repressors involved in hematopoiesis. Their expression is upregulated following LSD1 inhibition.
- FEZ1 (Fasciculation and Elongation Protein Zeta 1) and UMODL1 (Uromodulin Like 1): These genes are reported to be induced by LSD1 inhibition in SCLC models.

### **Modulation of Histone Methylation**

Direct inhibition of LSD1 is expected to lead to an increase in its substrate methylation marks.

 H3K4me2 (Histone H3 dimethylated at lysine 4): An increase in this mark at the promoter regions of target genes like CD11b and CD86 is a direct consequence of LSD1 inhibition.[3]
 [4]



 H3K4me3 (Histone H3 trimethylated at lysine 4): Levels of this active transcription mark have also been observed to increase at the promoter regions of target genes following LSD1 inhibition.[3][4]

### **Serum Biomarkers in SCLC**

In preclinical models of SCLC, **INCB059872** has been shown to reduce the levels of a key neuroendocrine marker.

• Pro-gastrin-releasing peptide (pro-GRP): A sensitive and specific biomarker for SCLC.

# **Quantitative Data Summary**

The following table summarizes the quantitative changes observed in key pharmacodynamic markers following LSD1 inhibition. It is important to note that some of the data is derived from studies using LSD1 knockdown (shRNA), which serves as a surrogate for the effects of a potent inhibitor like **INCB059872**.



| Marker  | Cancer<br>Type      | System                  | Method             | Change<br>upon LSD1<br>Inhibition                  | Reference |
|---------|---------------------|-------------------------|--------------------|----------------------------------------------------|-----------|
| CD11b   | AML                 | Human AML<br>cell lines | Flow<br>Cytometry  | Increased<br>surface<br>expression                 | [3][5]    |
| CD86    | AML                 | Human AML<br>cell lines | Flow<br>Cytometry  | Increased<br>surface<br>expression                 | [3][5]    |
| H3K4me2 | AML                 | Human AML<br>cell lines | ChIP-qPCR          | 2 to 3-fold increase at CD11b and CD86 promoters   | [4]       |
| H3K4me3 | AML                 | Human AML<br>cell lines | ChIP-qPCR          | 3 to 6-fold increase at CD11b and CD86 promoters   | [4]       |
| GFI1B   | Megakaryobl<br>asts | MEG01 cell<br>line      | RNA-<br>sequencing | 2 to 3-fold induction (with retroviral expression) | [6]       |

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below.

# Protocol 1: Flow Cytometry Analysis of CD11b and CD86 Expression in AML Cells

This protocol describes the staining of cell surface markers on AML cells for analysis by flow cytometry.



#### Materials:

- AML cell lines (e.g., THP-1, MOLM-13)
- INCB059872
- Cell culture medium and supplements
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS with 2% Fetal Bovine Serum)
- · Fluorochrome-conjugated antibodies:
  - Anti-human CD11b (Clone ICRF44 or equivalent)
  - Anti-human CD86 (Clone IT2.2 or equivalent)
  - Isotype control antibodies
- Viability dye (e.g., 7-AAD or Fixable Viability Dye)
- Flow cytometer

#### Procedure:

- Cell Culture and Treatment:
  - Culture AML cells in appropriate medium.
  - Treat cells with a dose-range of INCB059872 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
- · Cell Harvesting and Preparation:
  - Harvest cells and wash once with cold PBS.
  - Resuspend cells in FACS buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.



#### • Staining:

- Add 100 μL of cell suspension to each well of a 96-well V-bottom plate or to individual FACS tubes.
- Add the viability dye according to the manufacturer's instructions.
- Add the fluorochrome-conjugated antibodies (CD11b, CD86, and isotype controls) at the manufacturer's recommended concentration.
- Incubate for 30 minutes at 4°C in the dark.

#### Washing:

 $\circ$  Wash the cells twice with 200  $\mu$ L of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

#### Acquisition:

- Resuspend the cell pellet in 200 μL of FACS buffer.
- Acquire events on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) for analysis.

#### Data Analysis:

- Gate on viable, single cells.
- Determine the percentage of CD11b and CD86 positive cells and the mean fluorescence intensity (MFI) for each sample.
- Compare the results from INCB059872-treated cells to the vehicle-treated controls.

# Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the measurement of mRNA levels of target genes.



#### Materials:

- Treated and untreated cells
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SYBR Green Master Mix)
- Gene-specific primers for GFI1B, FEZ1, UMODL1, and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

#### Procedure:

- RNA Extraction:
  - Extract total RNA from cell pellets using a commercial kit according to the manufacturer's instructions.
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis:
  - Synthesize cDNA from 1 μg of total RNA using a reverse transcription kit.
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
  - Perform the qPCR reaction using a standard cycling program:
    - Initial denaturation: 95°C for 3 minutes
    - 40 cycles of:



- Denaturation: 95°C for 10 seconds
- Annealing/Extension: 60°C for 30 seconds
- Include a melt curve analysis to verify primer specificity.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene.
  - $\circ$  Calculate the relative gene expression using the  $\Delta\Delta$ Ct method, normalizing the target gene expression to the reference gene.

# Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum pro-GRP

This protocol provides a general procedure for a sandwich ELISA to measure pro-GRP in serum samples. It is recommended to use a commercially available pro-GRP ELISA kit and follow the manufacturer's specific instructions.

#### Materials:

- Commercial pro-GRP ELISA kit (containing pre-coated plate, detection antibody, standards, buffers, and substrate)
- Serum samples from treated and control subjects
- Microplate reader

#### Procedure:

- Reagent and Sample Preparation:
  - Bring all reagents and samples to room temperature.
  - Prepare the standard dilutions as per the kit protocol.
  - Dilute serum samples if necessary.



#### Assay Procedure:

- Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
- Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature).
- Wash the wells 3-4 times with the provided wash buffer.
- $\circ$  Add 100  $\mu$ L of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
- Wash the wells.
- $\circ$  Add 100  $\mu$ L of streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).
- Wash the wells.
- $\circ~$  Add 100  $\mu L$  of TMB substrate and incubate in the dark until color develops (e.g., 15-20 minutes).
- Add 50 μL of stop solution to each well.

#### Data Analysis:

- Read the absorbance at 450 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of pro-GRP in the samples by interpolating their absorbance values from the standard curve.

### **Visualizations**





#### Click to download full resolution via product page

Caption: **INCB059872** inhibits LSD1, leading to increased H3K4me2 and subsequent gene expression changes that drive myeloid differentiation and inhibit tumor growth.





Click to download full resolution via product page

Caption: Experimental workflow for measuring CD11b and CD86 expression in AML cells treated with **INCB059872** using flow cytometry.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]
- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Pharmacodynamic Markers of INCB059872 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855417#pharmacodynamic-markers-for-incb059872-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com